molecular formula C14H16N6O B2812162 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-49-5

3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2812162
CAS No.: 899978-49-5
M. Wt: 284.323
InChI Key: QZCZVGIPXPJDSN-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Synthesis Analysis

The synthesis of triazoles often involves multistep synthetic routes . For example, one method involves treating Schiff’s bases with ethyl chloroacetate in the presence of α-Halocarbonyl Compounds .


Molecular Structure Analysis

Triazoles have a five-membered ring structure containing three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can be produced by continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions with Cu(OAc)2 as a catalyst .


Physical and Chemical Properties Analysis

Triazoles have unique structure and properties that make them useful in various fields . They have positive energy content and densities subject to fused triazole and triazine framework and various functional groups .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures related to "3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine" have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from various primary amines and screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2010).

Synthesis in Supercritical Carbon Dioxide

Another research application involves the synthesis of compounds in supercritical carbon dioxide (scCO2) as an eco-friendly solvent. For example, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of antiviral drugs, was obtained by condensation in scCO2, showcasing the potential for green chemistry applications (Baklykov et al., 2019).

Antituberculous Agents

Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a promising antituberculous agent, were synthesized and evaluated for tuberculostatic activity. This research highlights the importance of structural modification in the development of new treatments for tuberculosis (Titova et al., 2019).

Mechanism of Action

While the specific mechanism of action for your compound is not available, triazoles in general have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

The future of triazole research is promising, with ongoing efforts to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

3-ethyl-N-[(2-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-3-20-14-12(18-19-20)13(16-9-17-14)15-8-10-6-4-5-7-11(10)21-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCZVGIPXPJDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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